molecular formula C16H12O5 B1677497 Oroxylin A CAS No. 480-11-5

Oroxylin A

Cat. No. B1677497
CAS RN: 480-11-5
M. Wt: 284.26 g/mol
InChI Key: LKOJGSWUMISDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oroxylin A is an O-methylated flavone, a type of chemical compound that can be found in the medicinal plants Scutellaria baicalensis and Scutellaria lateriflora, and the Oroxylum indicum tree . It has demonstrated activity as a dopamine reuptake inhibitor, and is also a negative allosteric modulator of the benzodiazepine site of the GABA A receptor .


Synthesis Analysis

Limited reports are available for the synthesis of Oroxylin A. During synthesis of Oroxylin A by known methods, ambiguity was observed in chromatographic analysis . To resolve this ambiguity and investigate the correct structure, Oroxylin A was prepared using two different methods followed by spectroscopic and spectrometric analysis .


Molecular Structure Analysis

The chemical formula of Oroxylin A is C16H12O5 . It is a monomethoxy and dihydroxy flavone in which two -OH groups are positioned at carbon-5 and carbon-7, and one methoxy group is at carbon-6 .


Chemical Reactions Analysis

Oroxylin A has been found to have inhibitory effects on CYP1A1 and 1B1 activities . It also showed significant anti-inflammatory effects .


Physical And Chemical Properties Analysis

The exact mass of Oroxylin A is 284.07 and its molecular weight is 284.267 .

Scientific Research Applications

Prevention and Treatment of Chronic Diseases

Oroxylin A (OA) is a flavonoid obtained from the plants Oroxylum indicum, Scutellaria baicalensis, and S. lateriflora . It has been found to have significant potential in the prevention and treatment of severe chronic diseases such as cardiovascular diseases, diabetes, neurological diseases, inflammatory diseases, and cancer . This is achieved by modulating multiple pathways .

Anticancer Potential

OA has been used in ethnomedicine for centuries in treating various neoplastic disorders . Recent molecular studies have revealed its antiproliferative, anti-inflammatory, and proapoptotic effects, restricting also the spread of cancer cells to distant organs . A variety of cellular targets and modulated signal transduction pathways regulated by OA have been determined in diverse cells derived from different malignant tissues .

Neurological Diseases

Preliminary evidence suggests that Oroxylin A may be beneficial for inflammation in the brain that’s linked to Alzheimer’s disease . This suggests its potential as a therapeutic agent in the treatment of neurological disorders.

Anti-Inflammatory Properties

Research shows that Oroxylin A may be useful in calming inflammation in rheumatoid arthritis and osteoarthritis . This highlights its potential as a natural anti-inflammatory agent.

Modulation of Mitochondrial Function and Apoptosis

Studies have shown that Oroxylin A induces p53 mitochondrial translocation and inhibits SOD2 activity . It also promotes the formation and mitochondrial translocation of the p53-Recql4 complex in HCT-116 cells . These findings suggest that Oroxylin A can modulate mitochondrial function and apoptosis, which are crucial processes in cell survival and death.

Synergistic Perspectives with Conventional Anticancer Agents

In addition to its standalone therapeutic potential, Oroxylin A has been found to have synergistic effects when used in combination with conventional anticancer agents . This opens up new avenues for its use in combination therapies for cancer treatment.

Mechanism of Action

Target of Action

Oroxylin A (OA) is a bioactive flavone that has been found to interact with several cellular targets. It acts as a dopamine reuptake inhibitor and a negative allosteric modulator of the benzodiazepine site of the GABA A receptor . It also interacts with estrogen receptors , inducing estrogen-responsive gene expression and promoter activity . Furthermore, it has been found to modulate important signaling pathways and molecules, such as NF-κB, MAPK, ERK1/2, Wnt/β-catenin, PTEN/PI3K/Akt , and others .

Mode of Action

OA’s interaction with its targets leads to a variety of changes within the cell. For instance, its action as a dopamine reuptake inhibitor increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic signaling . As a negative allosteric modulator of the GABA A receptor, it reduces the receptor’s response to GABA, potentially affecting neuronal excitability . Its interaction with estrogen receptors can lead to changes in gene expression .

Biochemical Pathways

OA modulates several biochemical pathways. It has been found to affect the NF-κB, MAPK, ERK1/2, Wnt/β-catenin, PTEN/PI3K/Akt pathways . These pathways play crucial roles in cellular processes such as inflammation, cell proliferation, and apoptosis. By modulating these pathways, OA can exert anti-inflammatory, antiproliferative, and proapoptotic effects .

Pharmacokinetics

The pharmacokinetics of OA have been studied in rats. It was found that OA is quickly excreted in vivo after administering a single dose of OA intravenously . The dose-normalized AUC0-48 h descended in orders of OA and its two metabolites, OA 7-O-glucuronide (OG) and OA sodium sulfonate (OS), suggesting that microbial conversion, intestinal epithelial permeability, and hepatic glucuronidation are determinant factors for their systemic exposures .

Result of Action

OA’s action on its targets and pathways results in a variety of molecular and cellular effects. It has been found to demonstrate antiproliferative, anti-inflammatory, and proapoptotic effects , restricting the spread of cancer cells to distant organs . It also induces G2/M cell cycle arrest and suppresses the growth of colon cancer cells .

Action Environment

The action of OA can be influenced by environmental factors. For instance, its anticancer effects have been examined both in vitro and in vivo, indicating its potential for the management of various diseases . The efficacy and stability of OA can also be affected by factors such as the presence of other compounds, the pH of the environment, and the temperature .

Safety and Hazards

No special precautions are necessary if used correctly. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. Take precautionary measures against static discharge .

properties

IUPAC Name

5,7-dihydroxy-6-methoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-16-11(18)8-13-14(15(16)19)10(17)7-12(21-13)9-5-3-2-4-6-9/h2-8,18-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOJGSWUMISDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197375
Record name 5,7-Dihydroxy-6-methoxy-2-phenylchromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oroxylin A

CAS RN

480-11-5
Record name Oroxylin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dihydroxy-6-methoxy-2-phenylchromen-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dihydroxy-6-methoxy-2-phenylchromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Dihydroxy-6-methoxyflavone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OROXYLIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53K24Z586G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oroxylin A
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Oroxylin A
Reactant of Route 3
Reactant of Route 3
Oroxylin A
Reactant of Route 4
Reactant of Route 4
Oroxylin A
Reactant of Route 5
Oroxylin A
Reactant of Route 6
Oroxylin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.